2,4,5,6,7-pentamethyl-1H-benzimidazole
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Overview
Description
2,4,5,6,7-Pentamethyl-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C12H16N2. This compound is characterized by a benzimidazole core substituted with five methyl groups at positions 2, 4, 5, 6, and 7. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,7-pentamethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with appropriate methyl-substituted aldehydes or ketones. One common method includes the condensation of o-phenylenediamine with 2,3,4,5,6-pentamethylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6,7-Pentamethyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and various substituted benzimidazoles .
Scientific Research Applications
2,4,5,6,7-Pentamethyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,4,5,6,7-pentamethyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, inhibiting their function and leading to cell death in microbial and cancer cells. The compound’s methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A single methyl group substitution.
5,6-Dimethylbenzimidazole: Two methyl groups at positions 5 and 6.
2,5,6-Trimethylbenzimidazole: Three methyl groups at positions 2, 5, and 6.
Uniqueness: 2,4,5,6,7-Pentamethyl-1H-benzimidazole is unique due to its extensive methyl substitution, which significantly alters its chemical and biological properties compared to other benzimidazole derivatives. The multiple methyl groups increase its steric hindrance and lipophilicity, enhancing its interaction with biological targets and its potential as a pharmacological agent .
Properties
IUPAC Name |
2,4,5,6,7-pentamethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-6-7(2)9(4)12-11(8(6)3)13-10(5)14-12/h1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNIICZFRRUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)NC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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